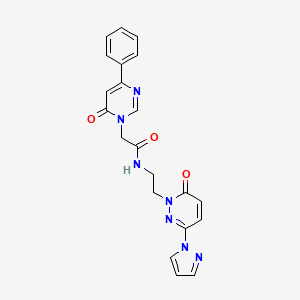![molecular formula C23H25NO4 B2885414 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid CAS No. 2137451-89-7](/img/structure/B2885414.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid, commonly known as Fmoc-Dmp-OH, is a chemical compound used in the field of biochemistry and organic chemistry. It is a derivative of the amino acid proline and is widely used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Synthesis of Oligomers
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, related to the chemical structure of interest, have been utilized in the preparation of oligomers derived from amide-linked neuraminic acid analogues. These oligomers range from one to eight units in length, showcasing the compound's utility in solid-phase synthesis and the potential for creating a variety of biologically relevant structures (Gregar & Gervay-Hague, 2004).
Carbon Nanotube Dispersion
The compound's derivatives have been used as surfactants for carbon nanotubes (CNTs), facilitating their dispersion in aqueous solutions. This application is particularly relevant for the preparation of CNT-based materials and technologies, demonstrating the compound's versatility in nanotechnology (Cousins et al., 2009).
Peptide Synthesis
In the realm of peptide synthesis, derivatives of the chemical structure serve as intermediates for creating peptides with reversibly protected amide bonds. This method aids in synthesizing difficult sequences by preventing interchain association, highlighting the compound's significant role in advancing peptide chemistry (Johnson et al., 1993).
Fluorescence Labeling Reagents
The compound's derivatives have also found application as fluorescence labeling reagents. For example, 6-methoxy-4-quinolone, a derivative, exhibits strong fluorescence across a wide pH range, making it an excellent candidate for biomedical analysis and labeling in aqueous media (Hirano et al., 2004).
Solid Phase Synthesis of Peptide Amides
A modified benzhydrylamine, incorporating the fluoren-9-ylmethoxycarbonyl group, has been developed for the solid-phase synthesis of peptide amides. This method, based on the Fmoc strategy, underscores the importance of such compounds in facilitating the synthesis of complex peptides and proteins (Funakoshi et al., 1988).
Mecanismo De Acción
Target of Action
The primary targets of “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid” are currently unknown. This compound is structurally related to the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
Fmoc groups are typically used to protect the amino group during peptide synthesis, and are removed under basic conditions .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(20(13-23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIOMMFCUWSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide](/img/structure/B2885331.png)
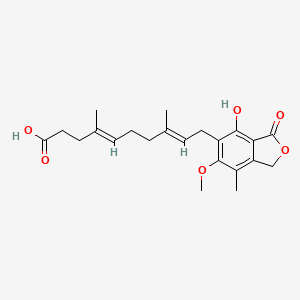
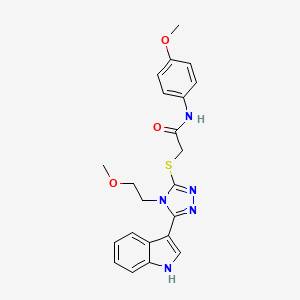
![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)
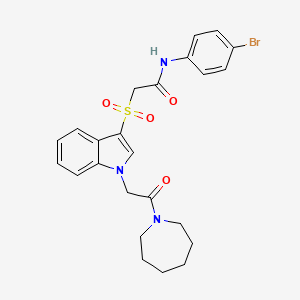
![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)
![N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2885341.png)
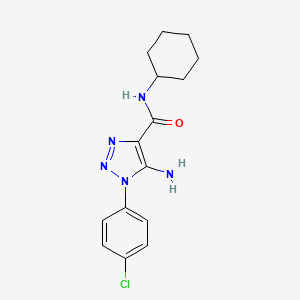
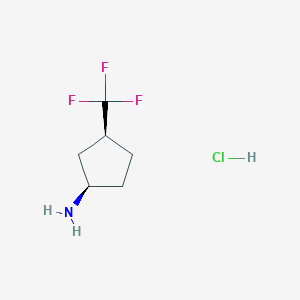
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)
![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)

![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)
